

Solid-Phase Extraction of Norfluoxetine from Urine: An Application Note and Protocol

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Compound of Interest

Compound Name: (S)-Norfluoxetine-d5 (phenyl-d5)

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Abstract

This document provides a detailed protocol for the solid-phase extraction (SPE) of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine, from human urine samples. The described method is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. This protocol outlines a step-by-step procedure utilizing C18 SPE cartridges for the efficient isolation and purification of norfluoxetine prior to downstream analytical determination. Additionally, this note summarizes the performance characteristics of similar published methods and includes a visual workflow diagram to facilitate procedural understanding.

Introduction

Norfluoxetine is the N-demethylated metabolite of fluoxetine and possesses a longer half-life than its parent compound, making its quantification in biological matrices such as urine essential for assessing patient compliance and steady-state concentrations during treatment. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and cleaner extracts. This protocol details a robust SPE method for the extraction of norfluoxetine from urine, suitable for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).^{[1][2]}

Data Summary

The following table summarizes quantitative data from various studies on the determination of norfluoxetine in biological samples, providing an overview of typical method performance.

| Parameter | Value Range | Matrix | Analytical Method | Reference |
|-------------------------------|--------------------|--------|-------------------|-----------|
| Linearity Range | 6 - 125 ng/mL | Urine | GC-MS | [1] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Urine | GC-MS | [1] |
| 10 µg/L | Urine | NACE | [2] | |
| 12.5 µg/L | Biological Samples | GC-MS | [3] | |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL | Urine | GC-MS | [1] |
| 25 µg/L | Biological Samples | GC-MS | [3] | |
| Recovery | 87 - 109 % | Urine | GC-MS | [1] |

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the solid-phase extraction of norfluoxetine from urine.[1][2]

Materials:

- C18 SPE Cartridges
- Human Urine Sample
- Methanol (HPLC grade)

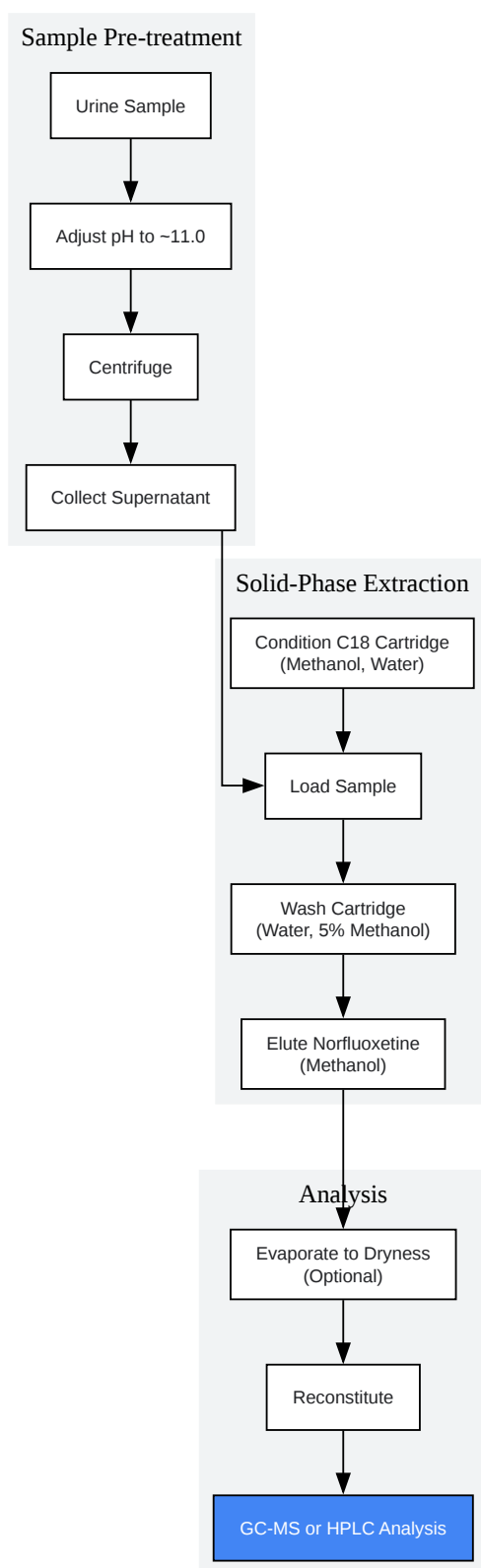
- Deionized Water
- pH adjustment solutions (e.g., 0.1M NaOH or HCl)
- Vortex mixer
- Centrifuge
- SPE Vacuum Manifold
- Collection tubes
- Nitrogen evaporator (optional)

Procedure:

- Sample Pre-treatment:
 1. Collect a urine sample in a clean container.
 2. Adjust the pH of the urine sample to approximately 11.0 using a suitable base (e.g., 0.1M NaOH). This step is crucial for ensuring the analyte is in a neutral form for efficient retention on the C18 stationary phase.
 3. Centrifuge the pH-adjusted urine sample to pellet any particulate matter.
 4. Use the supernatant for the subsequent SPE procedure.
- SPE Cartridge Conditioning:
 1. Place the C18 SPE cartridges on a vacuum manifold.
 2. Condition the cartridges by passing 3 mL of methanol through the sorbent bed.
 3. Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out between conditioning and sample loading.
- Sample Loading:

1. Load the pre-treated urine supernatant onto the conditioned C18 cartridge.
 2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
- Washing:
 1. Wash the cartridge with 3 mL of deionized water to remove any unretained, water-soluble interferences.
 2. Perform a second wash with a mild organic solvent mixture (e.g., 3 mL of 5% methanol in water) to remove more polar interferences.
 3. Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
 - Elution:
 1. Place clean collection tubes in the manifold.
 2. Elute the retained norfluoxetine from the cartridge by passing 2 mL of methanol through the sorbent.^[2]
 3. Collect the eluate.
 - Post-Elution (Optional):
 1. If necessary, evaporate the eluate to dryness under a gentle stream of nitrogen.
 2. Reconstitute the residue in a suitable solvent compatible with the intended analytical instrument (e.g., mobile phase for HPLC).

Experimental Workflow



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Caption: Workflow for the solid-phase extraction of norfluoxetine from urine.

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